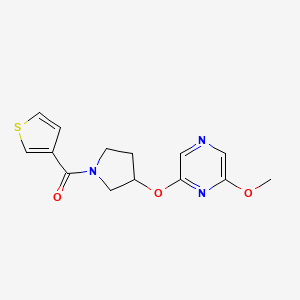
(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the molecular formula C14H15N3O3S1. It is available for research use1 and is not intended for human or veterinary use1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature2. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity2. However, the specific synthesis process for (3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a thiophene ring, and a methoxypyrazin group1. However, the specific crystal structure or 3D conformation is not provided in the available resources.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources. However, the pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases3.Physical And Chemical Properties Analysis
The compound has a molecular weight of305.351. However, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
The compound (3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is likely involved in the synthesis and characterization of various organotin(IV) complexes, as suggested by research on similar structures. Organotin(IV) complexes derived from semicarbazones and thiosemicarbazones related to pyrrolidin-1-yl methanone derivatives have been synthesized and characterized, showing potential antimicrobial activities and drug applications (Singh, Singh, & Bhanuka, 2016). These complexes have been evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains, indicating their potential as therapeutic agents.
Molecular Structure Analysis
Research on structurally similar compounds, such as (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has focused on molecular structure analysis through spectroscopic methods and X-ray diffraction (XRD) studies. These analyses provide insights into the compound's crystalline structure and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications in material science and drug design (Lakshminarayana et al., 2009).
Antimicrobial Activity
Similar compounds have been synthesized and tested for antimicrobial activity, indicating the potential of (3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone in contributing to the development of new antimicrobial agents. For example, pyridine derivatives synthesized from amino substituted benzothiazoles and chloropyridine carboxylic acid showed variable and modest activity against bacteria and fungi, highlighting the importance of structural modifications in enhancing antimicrobial efficacy (Patel, Agravat, & Shaikh, 2011).
Potential in Bone Turnover Models
Compounds with similar structural motifs have demonstrated efficacy in in vivo models of bone turnover, suggesting that (3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone could have applications in the prevention and treatment of osteoporosis. These compounds have shown significant activity in enhancing bone formation and reducing bone resorption, indicating their potential as therapeutic agents in bone-related disorders (Hutchinson et al., 2003).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, it is stated that this compound is not intended for human or veterinary use1.
Future Directions
The future directions for this compound could involve further research into its potential applications, particularly in the field of medicinal chemistry. Given its structural features, it could be a candidate for the development of new drugs. However, more research is needed to fully understand its properties and potential uses.
Please note that this analysis is based on the available resources and may not be exhaustive. For a more detailed analysis, it would be beneficial to consult a specialist in the field or refer to more specific resources.
properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-12-6-15-7-13(16-12)20-11-2-4-17(8-11)14(18)10-3-5-21-9-10/h3,5-7,9,11H,2,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQNLQFCPFJALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

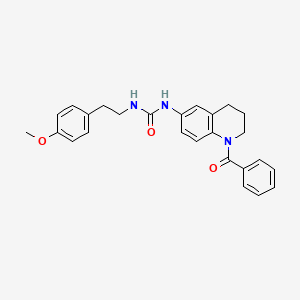
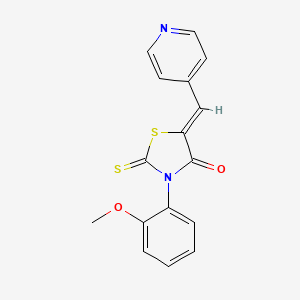
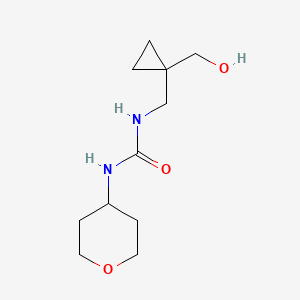
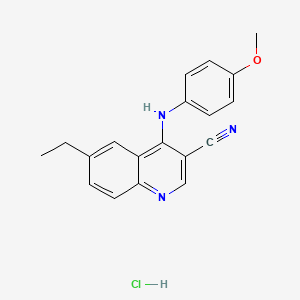
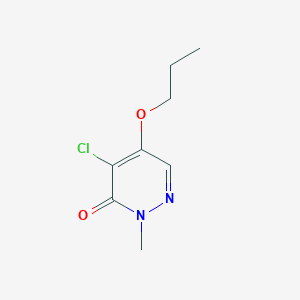
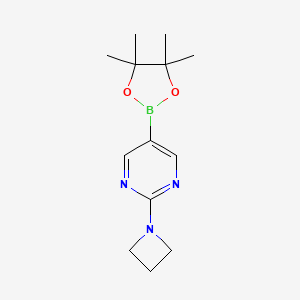
![{[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2989272.png)
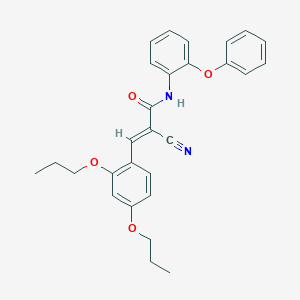
![7-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2989280.png)
![N-[(1R,2R)-2-Hydroxycyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2989281.png)
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2989282.png)
![3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2989283.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2989284.png)
![8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B2989285.png)